phenyl 1H-indole-1-carboxylate
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Overview
Description
Phenyl 1H-indole-1-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The indole core is a common motif in many natural products and pharmaceuticals, making derivatives like this compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 1H-indole-1-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process generally starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the specific steps might include:
Formation of Phenylhydrazone: Phenylhydrazine reacts with an appropriate carbonyl compound to form a phenylhydrazone intermediate.
Cyclization: The phenylhydrazone undergoes cyclization under acidic conditions, often using a catalyst like hydrochloric acid or sulfuric acid, to form the indole ring.
Esterification: The resulting indole compound is then esterified with phenyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl 1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can yield indoline derivatives.
Substitution: Electrophilic substitution reactions, particularly at the 3-position of the indole ring, are common due to the electron-rich nature of the indole system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated indoles, nitroindoles, etc.
Scientific Research Applications
Phenyl 1H-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of phenyl 1H-indole-1-carboxylate in biological systems involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Phenyl 1H-indole-1-carboxylate can be compared with other indole derivatives such as:
- Methyl 1H-indole-1-carboxylate
- Ethyl 1H-indole-1-carboxylate
- tert-Butyl 1H-indole-1-carboxylate
Uniqueness: this compound is unique due to the presence of the phenyl ester group, which can influence its chemical reactivity and biological activity compared to other esters. This makes it particularly useful in applications where specific interactions with biological targets are desired .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
phenyl indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18-13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDTUTLKZKMYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446893 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74117-31-0 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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